(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS No.: 135473-21-1
Cat. No.: VC0240473
Molecular Formula: C10H10ClFN4O3
Molecular Weight: 288.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135473-21-1 |
|---|---|
| Molecular Formula | C10H10ClFN4O3 |
| Molecular Weight | 288.66 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5+,7-,10-/m1/s1 |
| SMILES | C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |
| Canonical SMILES | C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |
Introduction
Chemical Structure and Classification
Structural Features and Nomenclature
The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol belongs to the class of modified nucleoside analogs. The name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, indicating its precise stereochemistry and structural components. The compound contains a purine base with a chlorine atom at the 6-position, attached to a modified tetrahydrofuran ring (also called oxolane) with specific stereochemistry designated by the (2R,3R,4S,5R) prefix .
The structural components include:
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A 9H-purin-9-yl group with chlorine substitution at position 6
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A tetrahydrofuran ring with fluorine at the 4-position
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A hydroxymethyl group at position 2 of the tetrahydrofuran
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A hydroxyl group at position 3 of the tetrahydrofuran
This compound shares structural similarities with 6-Chloropurine riboside, which has the systematic name (2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol . The key difference is the fluorine substitution at the 4-position of the tetrahydrofuran ring instead of a hydroxyl group.
Physical and Chemical Properties
The physical and chemical properties of (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol can be inferred from related compounds in the same class. Based on available data, we can expect it to possess the following characteristics:
The presence of the fluorine atom at the 4-position of the tetrahydrofuran ring significantly alters the compound's electronic properties and hydrogen bonding capabilities compared to non-fluorinated analogs. This modification typically enhances metabolic stability and can affect binding interactions with biological targets.
Synthesis and Preparation Methods
Quality Control Parameters
Quality control for (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol and related compounds typically involves the following analytical methods:
These quality control measures ensure the compound's identity, purity, and stereochemical integrity, which are critical for research applications where precise molecular structure is essential for biological activity.
Biological Activity and Research Applications
Research Applications
The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is primarily designated for research and development purposes. Specific applications may include:
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Biochemical studies of nucleoside metabolism
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Enzyme inhibition assays
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Structure-activity relationship studies for drug development
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Cellular biology research investigating nucleoside transport and metabolism
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Tools for studying purine-dependent cellular processes
As specified in the safety data sheet, this compound is "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This restriction highlights its specialized research nature rather than therapeutic or diagnostic applications at this stage.
Based on these classifications, appropriate safety measures should include:
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Personal protective equipment (PPE): Gloves, lab coat, eye protection
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Engineering controls: Use in well-ventilated areas or fume hoods
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Hygiene practices: Thorough handwashing after handling
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Emergency procedures: Eye wash stations and safety showers should be readily accessible
The compound should be handled by trained personnel familiar with laboratory safety procedures and hazardous chemical handling protocols.
Proper storage is essential to prevent decomposition, which typically begins to occur around 160-165°C based on the melting points of similar compounds . The compound should be periodically checked for signs of degradation, especially if stored for extended periods.
Analytical Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Critical for confirming the proton environments and stereochemistry
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¹³C NMR: Confirms carbon skeleton and substitution patterns
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¹⁹F NMR: Particularly valuable for confirming fluorine incorporation and position
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Infrared (IR) Spectroscopy
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Mass Spectrometry
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Molecular weight confirmation
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Fragmentation pattern analysis for structural verification
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High-resolution mass spectrometry for molecular formula confirmation
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These techniques, when used in combination, provide definitive structural characterization of the compound and confirm its identity and purity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination of (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol, with typical purity specifications of ≥99.0% . Additional chromatographic techniques that may be employed include:
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Chiral HPLC: Essential for confirming stereochemical purity and the absence of diastereomers
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Thin-Layer Chromatography (TLC): Used for reaction monitoring during synthesis
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Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): Provides both purity assessment and structural confirmation
These analytical methods ensure that the compound meets the stringent purity requirements necessary for research applications, where even minor impurities could confound experimental results.
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